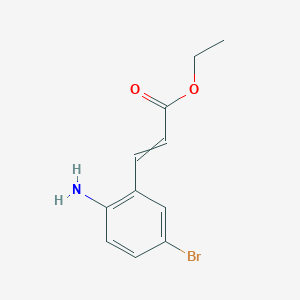

Ethyl (2E)-3-(2-amino-5-bromophenyl)prop-2-enoate

Description

Ethyl (2E)-3-(2-amino-5-bromophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a bromine atom at the 5-position. This compound belongs to a broader class of cinnamate derivatives, which are widely studied for their diverse pharmacological and material science applications. The (2E)-configuration ensures a planar geometry, facilitating conjugation across the enoate system, while the electron-donating amino and electron-withdrawing bromo substituents create unique electronic effects that influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl 3-(2-amino-5-bromophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPFSNFMYHKPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-amino-5-bromobenzaldehyde.

Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to yield the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate.

Industrial Production Methods

In an industrial setting, the production of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate may involve:

Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.

Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.

Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(2-amino-5-bromophenyl)propanoate.

Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of 3-(2-amino-5-substituted phenyl)acrylates.

Reduction: Formation of ethyl 3-(2-amino-5-bromophenyl)propanoate.

Oxidation: Formation of nitro or nitroso derivatives.

Scientific Research Applications

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Material Science: It is utilized in the synthesis of polymers and materials with specific electronic and optical properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl (2E)-3-(2-amino-5-bromophenyl)prop-2-enoate with structurally related cinnamate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Insights:

Bromine introduces steric and electronic effects, possibly slowing electrophilic substitution reactions but enhancing halogen bonding in crystal packing .

Physicochemical Properties: The allyloxy-bromo derivative (7h) exhibits lower melting points (<30°C) compared to hydroxy- or methoxy-substituted analogs, likely due to reduced intermolecular forces . Hydroxy-substituted cinnamates (e.g., EHD) form extensive hydrogen-bonded networks, as confirmed by X-ray diffraction, whereas cyano derivatives () adopt syn-periplanar conformations favoring π-π stacking .

Biological and Material Applications: Coumarin derivatives with cyano groups () exhibit strong interactions with human serum albumin (HSA), suggesting that the target compound’s amino group could similarly enhance protein binding . Methoxy and hydroxy groups in EHD enable applications in crystal engineering, highlighting the role of substituents in designing functional materials .

Table 2: Substituent Impact on Key Properties

| Substituent | Electronic Effect | Hydrogen-Bonding Capacity | Example Application |

|---|---|---|---|

| -NH₂ | Electron-donating (+M) | High (donor) | Drug design (protein interactions) |

| -Br | Electron-withdrawing (-I) | Low | Halogen bonding in crystals |

| -OH | Electron-withdrawing (-I, +M) | High (donor/acceptor) | Food biomarkers, crystal engineering |

| -OCH₃ | Electron-donating (+M) | Moderate (acceptor) | Supramolecular assemblies |

Biological Activity

Ethyl (2E)-3-(2-amino-5-bromophenyl)prop-2-enoate, also known as (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C12H12BrN O2 and a molecular weight of approximately 284.13 g/mol. The structure includes an ethyl ester group and an amino group, which are critical for its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

This compound has shown promising anticancer properties in several studies. It appears to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Case Study: In vitro Evaluation on Cancer Cell Lines

In a study evaluating the effects of this compound on human breast cancer cells (MCF-7), researchers found that treatment with the compound resulted in a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively induces programmed cell death .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

1. Interaction with Enzymes and Receptors

- The amino group can form hydrogen bonds with target enzymes, potentially inhibiting their activity.

- The bromine atom may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

2. Modulation of Signaling Pathways

- The compound may modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway, leading to reduced tumor growth .

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for their potential therapeutic applications in treating infections and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.